Caffeine-d9

Pharmacokinetics Deuterium Kinetic Isotope Effect Bioavailability

Procure Caffeine-d9 (CAS 72238-85-8, ≥98 atom% D) for forensic and pharmacokinetic applications. This 9-deuterium isotopologue is the gold-standard internal standard in LC-MS/MS caffeine assays, validated for linearity (r²>0.9994) and precision (RSD<10.4%) in post-mortem blood. Its pronounced deuterium kinetic isotope effect (KIE) delivers a 5–10× lower exposure to active metabolites vs. unlabeled caffeine, making it essential for accurate CYP1A2 phenotyping and sustained-release research. Product ships under ice.

Molecular Formula C8H10N4O2
Molecular Weight 203.25 g/mol
CAS No. 72238-85-8
Cat. No. B020866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCaffeine-d9
CAS72238-85-8
Synonyms3,7-Dihydro-1,3,7-(trimethyl-d9)-1H-purine-2,6-dione;  1,3,7-Trimethylxanthine-d9;  7-Methyltheophylline-d9;  Alert-Pep-d9;  Cafalgine-d9;  Cafeina-d9;  Caffedrine-d9;  Caffein-d9;  Cafipel-d9;  DHCplus-d9;  Dasin-d9;  Diurex-d9;  Durvitan-d9;  Guaranine-d9;  Hyco
Molecular FormulaC8H10N4O2
Molecular Weight203.25 g/mol
Structural Identifiers
SMILESCN1C=NC2=C1C(=O)N(C(=O)N2C)C
InChIInChI=1S/C8H10N4O2/c1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2/h4H,1-3H3/i1D3,2D3,3D3
InChIKeyRYYVLZVUVIJVGH-GQALSZNTSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 0.05 g / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Caffeine-d9 (CAS 72238-85-8) for Analytical and Pharmacological Research: A Stable Isotope-Labeled Caffeine Analog


Caffeine-d9 (CAS 72238-85-8), also known as 1,3,7-trimethyl-d9-xanthine, is a stable isotope-labeled analog of caffeine where the nine hydrogen atoms of the three methyl groups are substituted with deuterium [1]. As a deuterated isotopologue of the widely consumed xanthine alkaloid caffeine, it shares nearly identical chemical and structural properties with conventional caffeine while exhibiting distinct metabolic and analytical behaviors due to the deuterium kinetic isotope effect (KIE) [2]. This compound serves primarily as an internal standard in LC-MS/MS quantification of caffeine in complex biological matrices, and it is also being investigated as a potential functional alternative to caffeine with an altered metabolic profile [3].

Why Caffeine-d9 Cannot Be Interchanged with Unlabeled Caffeine or Alternative Isotopologues


Generic substitution of caffeine-d9 with unlabeled caffeine, caffeine-13C3, or other caffeine-d variants is scientifically invalid due to fundamentally different analytical and biological properties. Unlabeled caffeine is the target analyte in quantitative assays, not a suitable internal standard; its use would introduce significant matrix effects and ionization variability, precluding accurate quantification [1]. While caffeine-13C3 is also a stable isotope-labeled analog, it lacks the profound kinetic isotope effect (KIE) of caffeine-d9 due to the replacement of carbon rather than hydrogen atoms, resulting in near-identical metabolism to unlabeled caffeine [2]. Caffeine-d3, with only three deuterium atoms, exhibits a weaker KIE and consequently less metabolic alteration compared to the nine-deuterium substitution in caffeine-d9 . Furthermore, the isotopic purity specifications among vendors vary substantially (from ≥99 atom% D to 99.7%), directly impacting analytical precision and accuracy .

Quantitative Evidence for Caffeine-d9 Differentiation: A Comparative Analysis


4- to 5-Fold Higher Systemic Exposure vs. Unlabeled Caffeine in Humans

In a randomized, double-blind, two-part, two-period crossover study in 20 healthy adults, oral administration of molar-equivalent doses of caffeine-d9 and unlabeled caffeine resulted in a 4- to 5-fold higher total exposure (AUClast) for caffeine-d9. Specifically, caffeine-d9 exhibited 29%–43% higher Cmax and 4-5-fold higher AUClast than conventional caffeine [1].

Pharmacokinetics Deuterium Kinetic Isotope Effect Bioavailability

5- to 10-Fold Reduction in Exposure to Active Metabolites vs. Unlabeled Caffeine

The same clinical study demonstrated that caffeine-d9 administration resulted in a 5- to 10-fold reduction in the relative exposure to the active metabolites of caffeine (paraxanthine, theobromine, and theophylline) compared to an equivalent dose of unlabeled caffeine [1].

Drug Metabolism CYP1A2 Metabolite Profiling

Superior Analytical Precision: Intraday RSD 1.53–6.97% in Forensic Toxicology Assays

When employed as an internal standard in an LC-MS/MS method for caffeine quantification in biological samples (MRM transition: 204 → 144 for caffeine-d9), the method demonstrated excellent reproducibility with intraday %RSD values ranging from 1.53% to 6.97% and interday %RSD from 1.59% to 10.4%. The calibration curve was linear over 0–900 ng/mL with r² = 0.9994–0.9999 [1].

Analytical Chemistry Forensic Toxicology LC-MS/MS

High Isotopic Purity (≥99 atom% D) for Unambiguous Quantification

Commercial suppliers of caffeine-d9 specify isotopic purity of ≥99 atom% D, with some certificates of analysis (CoA) reporting values as high as 99.7% . This high enrichment ensures minimal interference from unlabeled caffeine or other isotopologues, which is essential for accurate quantitative analysis using isotope dilution mass spectrometry.

Stable Isotope Labeling Analytical Standards Quality Control

Optimal Use Cases for Caffeine-d9 Based on Quantitative Evidence


LC-MS/MS Quantification of Caffeine in Forensic Toxicology

In forensic investigations involving suspected caffeine overdose, caffeine-d9 serves as the gold-standard internal standard for accurate quantification in post-mortem blood samples. The method validated by Usui et al. (2021) using caffeine-d9 demonstrated linearity from 0–900 ng/mL (r² = 0.9994–0.9999) with intraday and interday precision (%RSD) ranging from 1.53–6.97% and 1.59–10.4%, respectively [1]. The use of caffeine-d9 as an internal standard effectively corrects for matrix effects and ionization variability, enabling precise determination of caffeine concentrations in complex biological matrices, which is crucial for establishing cause of death and guiding clinical management in emergency settings [1].

Clinical Pharmacokinetic Studies of Deuterated Caffeine as a Functional Alternative

Caffeine-d9 is under investigation as a potential functional alternative to conventional caffeine due to its altered metabolic profile. A randomized, double-blind, crossover study in 20 healthy adults demonstrated that caffeine-d9 exhibits a 4- to 5-fold higher systemic exposure (AUClast) and a 5- to 10-fold reduction in exposure to active metabolites (paraxanthine, theobromine, theophylline) compared to molar-equivalent doses of unlabeled caffeine [2]. This pharmacokinetic profile, driven by the deuterium kinetic isotope effect on CYP1A2-mediated metabolism, suggests that caffeine-d9 could provide sustained stimulant effects at lower doses with potentially reduced metabolite-related side effects, such as anxiety and jitters [2].

CYP1A2 Phenotyping and Drug-Drug Interaction Studies

The differential metabolism of caffeine-d9 relative to unlabeled caffeine makes it a valuable probe for assessing CYP1A2 activity in vivo. The clinical study by Sherman et al. (2022) revealed that metabolizer phenotype had a lesser impact on exposure to caffeine-d9, suggesting a reduced role for CYP1A2 in its elimination compared to unlabeled caffeine [2]. Specifically, exposure to caffeine-d9 was only 0–18% higher in normal metabolizers versus hyperinducers, whereas unlabeled caffeine exposure varied by 32–62% between these groups [2]. This property allows for the simultaneous administration of caffeine and caffeine-d9 to directly quantify the deuterium KIE and to more accurately assess CYP1A2-mediated drug metabolism in the presence of potential inhibitors or inducers.

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